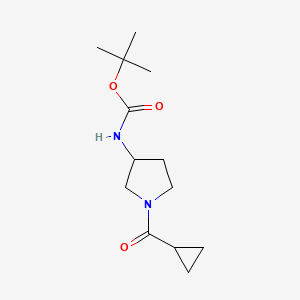![molecular formula C9H19N3O B14780469 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14780469.png)
2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure includes an amino group, a pyrrolidine ring, and a propanamide moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid and 1-methylpyrrolidine.
Amide Bond Formation: The key step involves the formation of the amide bond between the amino group of (S)-2-aminopropanoic acid and the methylpyrrolidine moiety. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure may contribute to the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and amide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)butanamide: A similar compound with a butanamide moiety instead of propanamide.
(2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)ethanamide: A compound with an ethanamide moiety.
Eigenschaften
Molekularformel |
C9H19N3O |
|---|---|
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)11-5-8-3-4-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
RPVUIRWXEFCHRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCC1CCN(C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B14780403.png)


![N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)
![Diphenyl-[(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl]phosphane](/img/structure/B14780413.png)

![(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14780431.png)
![Methyl 5-[6-(chloromethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14780433.png)
![N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine](/img/structure/B14780437.png)
![[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether](/img/structure/B14780450.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14780453.png)

![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
